![molecular formula C10H14N2O2 B1508557 (5-Morpholinopyridin-3-yl)methanol CAS No. 888070-06-2](/img/structure/B1508557.png)
(5-Morpholinopyridin-3-yl)methanol
Overview
Description
“(5-Morpholinopyridin-3-yl)methanol” is a chemical compound with the molecular formula C10H14N2O2 and a molecular weight of 194.23 . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of “this compound” consists of 10 carbon atoms, 14 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms . The exact structural details are not provided in the search results.Mechanism of Action
The mechanism of action of (5-Morpholinopyridin-3-yl)methanol is not fully understood, but it is thought to involve interactions with GPCRs. Specifically, it has been found to act as an allosteric modulator of certain GPCRs, meaning that it can bind to a site on the receptor that is distinct from the site where the natural ligand binds. This can result in changes to the receptor's conformation and activity, leading to downstream effects on cellular signaling pathways.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of interesting biochemical and physiological effects. For example, it has been shown to modulate the activity of certain GPCRs involved in pain perception, suggesting that it could be useful for the development of new pain medications. It has also been found to have neuroprotective effects, potentially making it useful for the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One advantage of (5-Morpholinopyridin-3-yl)methanol for lab experiments is its high affinity for certain GPCRs. This makes it a useful tool for studying the structure and function of these receptors, as well as for drug development. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Future Directions
There are many potential future directions for research on (5-Morpholinopyridin-3-yl)methanol. One area of interest is its potential as a tool for studying the structure and function of GPCRs. For example, it could be used in combination with other ligands and imaging techniques to gain a better understanding of how these receptors interact with their natural ligands and with allosteric modulators like this compound. Additionally, further research could be done to explore its potential as a drug candidate for the treatment of pain and neurodegenerative diseases.
Scientific Research Applications
(5-Morpholinopyridin-3-yl)methanol has been studied for its potential use in a range of scientific research applications. One area of interest is its potential as a ligand for G-protein coupled receptors (GPCRs). GPCRs are a large family of membrane proteins that are involved in a wide range of physiological processes, and they are also a major target for drug development. This compound has been found to exhibit high affinity for certain GPCRs, making it a promising candidate for drug development.
properties
IUPAC Name |
(5-morpholin-4-ylpyridin-3-yl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c13-8-9-5-10(7-11-6-9)12-1-3-14-4-2-12/h5-7,13H,1-4,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUXCKFYQSICLCE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CN=CC(=C2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30732382 | |
Record name | [5-(Morpholin-4-yl)pyridin-3-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30732382 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
888070-06-2 | |
Record name | 5-(4-Morpholinyl)-3-pyridinemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=888070-06-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [5-(Morpholin-4-yl)pyridin-3-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30732382 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.